molecular formula C13H20O4 B14744579 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 1213-20-3

3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B14744579
CAS No.: 1213-20-3
M. Wt: 240.29 g/mol
InChI Key: LBYBPYLNIKBWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane is a cyclic acetal compound with a unique spiro structure. This compound is known for its stability and interesting chemical properties, making it a subject of study in various fields of chemistry and industry .

Preparation Methods

The synthesis of 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane involves the reaction of appropriate diols with aldehydes or ketones under acidic conditions to form the spiroacetal structure. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out under reflux conditions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane undergoes various chemical reactions, including:

Scientific Research Applications

3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s stability and reactivity make it useful in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Research is ongoing into its potential use as a drug delivery agent due to its ability to form stable complexes with various pharmaceuticals.

    Industry: It is used in the manufacturing of rubber and latex products, where it acts as a stabilizer and processing aid

Mechanism of Action

The mechanism by which 3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its ability to form stable spiroacetal structures. These structures can interact with various molecular targets, including enzymes and receptors, altering their activity and function. The compound’s unique spiro configuration allows it to fit into specific binding sites, making it a valuable tool in molecular biology and medicinal chemistry .

Comparison with Similar Compounds

3,9-Di(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane can be compared with other spiroacetal compounds such as:

The uniqueness of this compound lies in its specific spiro configuration and the presence of multiple oxygen atoms, which confer distinct chemical properties and reactivity patterns .

Properties

CAS No.

1213-20-3

Molecular Formula

C13H20O4

Molecular Weight

240.29 g/mol

IUPAC Name

3,9-bis(prop-1-en-2-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C13H20O4/c1-9(2)11-14-5-13(6-15-11)7-16-12(10(3)4)17-8-13/h11-12H,1,3,5-8H2,2,4H3

InChI Key

LBYBPYLNIKBWEP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1OCC2(CO1)COC(OC2)C(=C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.